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Laquinimod-CYP3A4 Interaction Profile
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Compound Focus: Laquinimod

CAS No.: 248281-84-7

Cat. No.: S532492

Laquinimod is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme [1] [2] [3].
Modulations of CYP3A4 activity can lead to significant changes in laquinimed's pharmacokinetics,
specifically its systemic exposure (AUC) [1]. The following table summarizes the quantitative effects

observed in clinical interaction studies.

Table 1: Quantitative Effects of CYP3A Modulators on Laquinimod Pharmacokinetics [1]

Modulator Type Example Drug Effect on Laquinimod AUC (vs. Laquinimod alone)
Strong Inhibitor Ketoconazole = 3.1-fold increase

Moderate Inhibitor Fluconazole = 2.5-fold increase

Weak Inhibitor Cimetidine = 1.1-fold increase

Strong Inducer Rifampin = 5-fold decrease

This relationship can be visualized in the following pathway diagram.
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Experimental Protocols for DDI Assessment

For researchers aiming to evaluate laquinimod's drug-drug interaction (DDI) potential in clinical settings,

the following protocols from published studies can serve as a reference.

Table 2: Clinical DDI Study Designs for Laquinimod with CYP3A Modulators [1]

Dosing Regimen for Modulator (Pretreatment + Laquinimod
CYP3A Modulator o . . .

Coadministration) Dosing & Subjects
Ketoconazole 1 day of 400 mg daily pretreatment, then a single Single 0.6 mg dose
(Strong Inhibitor) concomitant dose, followed by 28 additional days of 400 (n=14)

mg daily.
Fluconazole A single 400 mg dose, followed by 200 mg daily for 20 Single 0.6 mg dose
(Moderate Inhibitor) additional days. (n=14)

Cimetidine (Weak 1 day of 800 mg twice daily pretreatment, then a single Single 0.6 mg dose
Inhibitor) concomitant dose, followed by 21 additional days of 800 (n=14)
mg twice dalily.
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Dosing Regimen for Modulator (Pretreatment + Laquinimod
CYP3A Modulator o ) ] )

Coadministration) Dosing & Subjects
Rifampin (Strong 9 days of 600 mg daily pretreatment, then a single Single 0.6 mg dose
Inducer) concomitant dose, followed by 12 additional days of 600 (n=14)

mg daily.

The high-level workflow for conducting such an assessment is outlined below.

1. Administer Laquinimod
(Baseline PK)

4. Compare PK Parameters
(AUC, Cmax, etc.)
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Frequently Asked Questions (FAQs) for Researchers

Q1: What is the primary metabolic pathway of laquinimod, and which enzymes are involved?
Laquinimod undergoes extensive hepatic metabolism. Cytochrome P450 3A4 (CYP3A4) is the major
enzyme responsible for its primary metabolism [2] [3]. In vitro studies with human liver microsomes have
identified at least six primary metabolites formed through hydroxylation (in the phenyl and quinoline rings)

and N-dealkylation (in the quinoline and aniline nitrogen parts) [3].
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Q2: With which classes of drugs does laquinimod have a high risk of interacting? Laquinimod has a

high risk of clinically significant interactions with two main classes:

e Strong/Moderate CYP3A4 Inhibitors: Concomitant use may significantly increase laquinimod
plasma exposure, potentially elevating the risk of adverse effects. Examples include ketoconazole,
itraconazole, clarithromycin, and fluconazole [1] [4].

e Strong CYP3A4 Inducers: Concomitant use may significantly reduce laquinimod plasma
exposure, potentially leading to a loss of therapeutic efficacy. Key examples are rifampin,
carbamazepine, phenytoin, and St. John's wort [1] [5].

Q3: Are there any known CYP3A4 inhibitors that do not significantly interact with laquinimod? Yes.
Cimetidine, a weak CYP3A4 inhibitor, resulted in only a 1.1-fold increase in laquinimod's AUC, which is
not considered clinically significant [1]. This suggests that the interaction risk is more pronounced with

moderate to strong inhibitors.

Q4: What is the clinical relevance of these drug interactions for drug development? Understanding and
quantifying these interactions is critical for designing clinical trials and informing prescription guidelines [1].
For clinical practice, it is essential to avoid co-administering laquinimod with strong CYP3A4 inducers
and to exercise caution, potentially with dose adjustments or increased monitoring, when using it with

moderate to strong CYP3A4 inhibitors.

Key Considerations for Experimental Design

When planning studies involving laquinimod:

e Screen for Comedications: In both pre-clinical and clinical studies, rigorously screen all concomitant
medications for CYP3A4 modulators to avoid confounding PK results.

o Utilize In Vitro Tools: Early in development, use human liver microsomes and recombinant CYP
enzymes to identify major metabolic pathways and potential DDI risks [3].

¢ Clinical DDI Studies: The protocols in Table 2 provide a robust template for designing definitive
clinical DDI studies, which are often required by regulatory authorities.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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